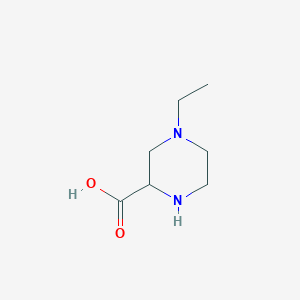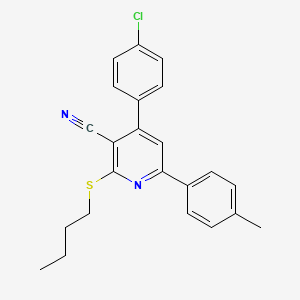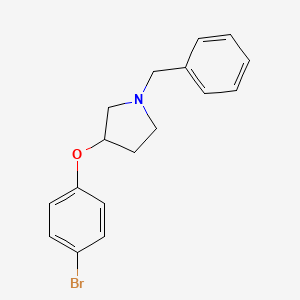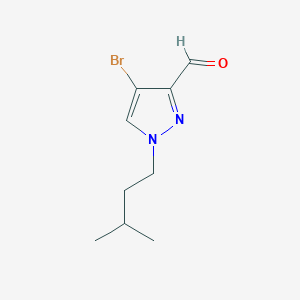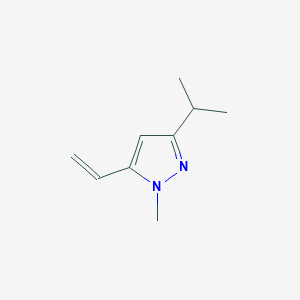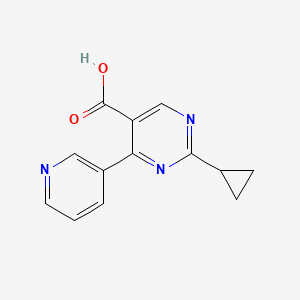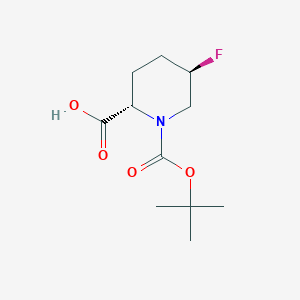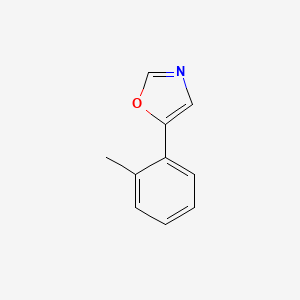
5-(o-Tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(o-Tolyl)oxazole: is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones to form oxazoles.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes to synthesize oxazoles.
Van Leusen Reaction: This reaction involves the use of tosylmethylisocyanides (TosMICs) with aldehydes to produce oxazoles.
Industrial Production Methods:
Magnetic Nanocatalysts: Recent advancements have shown the use of magnetic nanocatalysts for the efficient and eco-friendly synthesis of oxazole derivatives. These catalysts offer high stability and easy separation from the reaction mixture using an external magnet.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxazoles can undergo oxidation reactions, leading to the formation of open-chain products.
Reduction: Reduction and cleavage of the oxazole ring can occur with certain reducing agents.
Substitution: Electrophilic aromatic substitution typically occurs at the C5 position, especially when electron-donating groups are present.
Cycloaddition: Oxazoles can participate in Diels–Alder reactions with electrophilic alkenes, forming pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) are used for electrophilic aromatic substitution.
Cycloaddition: Dienophiles such as maleic anhydride are used in Diels–Alder reactions.
Major Products:
Oxidation: Open-chain products.
Reduction: Cleaved ring products.
Substitution: Halogenated oxazole derivatives.
Cycloaddition: Pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Agents: Oxazole derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.
Anticancer Agents: Some oxazole compounds have shown promising anticancer properties by inhibiting specific enzymes and pathways involved in cancer cell proliferation.
Medicine:
Drug Development: Oxazole derivatives are being explored for their potential in treating various diseases, including diabetes, inflammation, and infections.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Oxazole derivatives can inhibit specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Binding: These compounds can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Isoxazoles: Contain a nitrogen and oxygen atom in a five-membered ring but with a different arrangement.
Uniqueness of 5-(o-Tolyl)oxazole:
Chemical Stability: The presence of the o-tolyl group enhances the stability and reactivity of the oxazole ring.
Biological Activity: The unique structure of this compound allows it to interact with specific biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10-6-11-7-12-10/h2-7H,1H3 |
InChI Key |
HGQUCQGOMLUMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


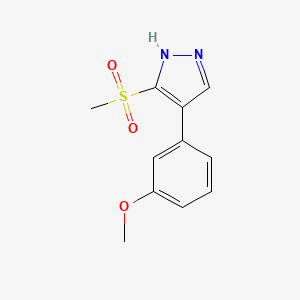
![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
![2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
